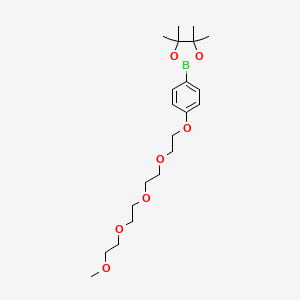
2-chloro-4-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as CNOPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CNOPB belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antinociceptive effects.
Mécanisme D'action
The exact mechanism of action of 2-chloro-4-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of the endocannabinoid system. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can then activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. This compound has also been found to modulate the activity of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and immune response. Additionally, this compound has been shown to exhibit antinociceptive effects, which may be mediated by the activation of cannabinoid receptors.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied and its biological activities have been well-characterized. However, this compound also has some limitations for lab experiments. It is a relatively new compound and its long-term effects on human health are not fully understood. Additionally, this compound may have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for the study of 2-chloro-4-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide. One direction is to further investigate the mechanism of action of this compound and its effects on the endocannabinoid system. Another direction is to evaluate the potential therapeutic applications of this compound in various disease models. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic profiles.
Méthodes De Synthèse
The synthesis of 2-chloro-4-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-(2-oxopiperidin-1-yl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-chloro-4-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antinociceptive effects in various animal models. This compound has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and immune response.
Propriétés
IUPAC Name |
2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-16-11-14(22(25)26)7-8-15(16)18(24)20-12-4-3-5-13(10-12)21-9-2-1-6-17(21)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFTPAMKMIUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2404266.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea](/img/structure/B2404271.png)





![2,2-Difluorospiro[2.5]octane-7-carboxylic acid](/img/structure/B2404278.png)




